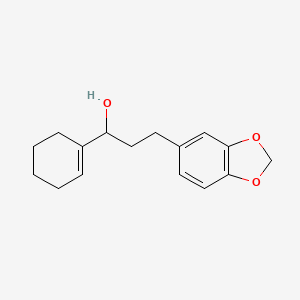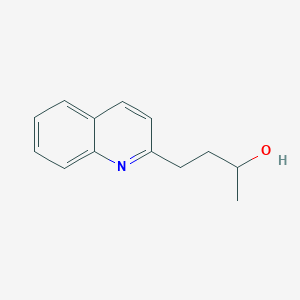
4-(Quinolin-2-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinolin-2-yl)butan-2-ol is an organic compound with the molecular formula C₁₃H₁₅NO. It features a quinoline ring attached to a butanol chain, making it a unique structure with potential applications in various fields of chemistry and biology. The presence of both a quinoline moiety and a secondary alcohol group allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-2-yl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable butanol derivative.
Grignard Reaction: A Grignard reagent, such as butylmagnesium bromide, is reacted with quinoline to form the intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve yield and purity. Catalysts may also be employed to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Quinolin-2-yl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo further substitution.
Major Products
Oxidation: 4-(Quinolin-2-yl)butan-2-one.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Quinolin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(Quinolin-2-yl)butan-2-ol and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure without the butanol chain.
4-(Quinolin-2-yl)butan-2-one: The oxidized form of 4-(Quinolin-2-yl)butan-2-ol.
Dihydroquinoline derivatives: Reduced forms of quinoline.
Uniqueness
This compound is unique due to the presence of both a quinoline ring and a secondary alcohol group. This combination allows for a wide range of chemical modifications and biological activities that are not possible with simpler quinoline derivatives. Its versatility in synthetic chemistry and potential in medicinal chemistry make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
4-quinolin-2-ylbutan-2-ol |
InChI |
InChI=1S/C13H15NO/c1-10(15)6-8-12-9-7-11-4-2-3-5-13(11)14-12/h2-5,7,9-10,15H,6,8H2,1H3 |
Clé InChI |
QEUAXSLTEZRWDB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=NC2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


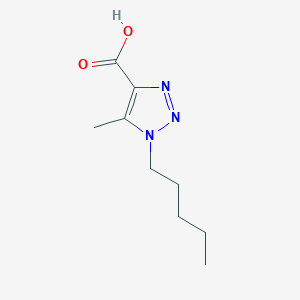
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)
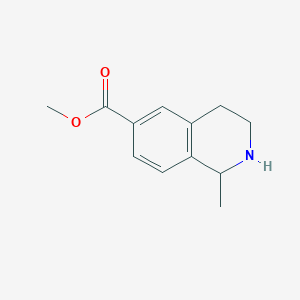

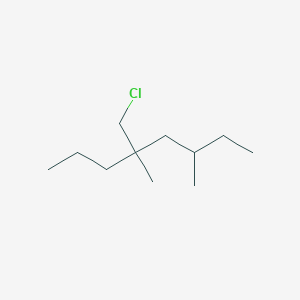
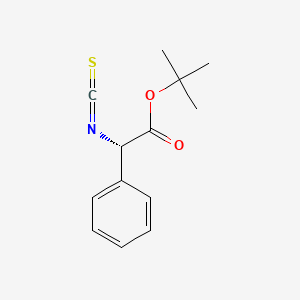
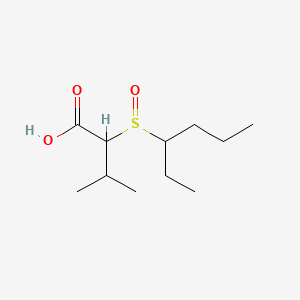
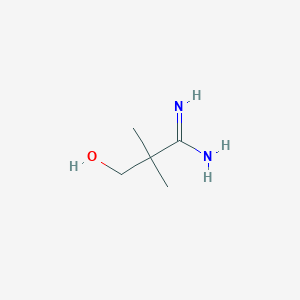
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
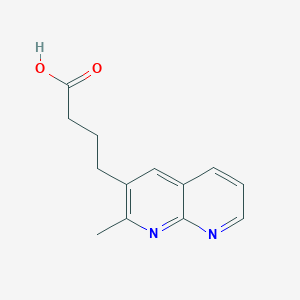
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)
